

Evaluating the performance of DL-Histidine-15N from different commercial sources

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Compound of Interest

Compound Name: DL-Histidine-15N

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Evaluating DL-Histidine-15N from Commercial Suppliers: A Comparative Guide

For researchers in drug development and various scientific fields, the purity and isotopic enrichment of stable isotope-labeled compounds like **DL-Histidine-15N** are critical for the accuracy and reliability of experimental results. This guide provides a framework for evaluating and comparing the performance of **DL-Histidine-15N** from different commercial sources. While direct, third-party comparative studies are not readily available in published literature, this guide outlines the key quality attributes to consider and provides standardized experimental protocols for their verification.

Key Performance Parameters and Supplier Specifications

The primary indicators of performance for **DL-Histidine-15N** are its chemical purity and isotopic enrichment. Chemical purity refers to the percentage of the material that is DL-Histidine, free from other amino acids or contaminants. Isotopic enrichment indicates the percentage of DL-Histidine molecules in which a specific nitrogen atom has been replaced with the 15N isotope.

Below is a summary of specifications for **DL-Histidine-15N** as provided by major commercial suppliers. Researchers should always refer to the lot-specific Certificate of Analysis (CoA) for the most accurate data.



Supplier	Product Name	Isotopic Enrichment (Atom % 15N)	Chemical Purity	Notes
Sigma-Aldrich	DL-Histidine- α-15N	≥ 98%	Information not consistently provided on the product page; refer to CoA.	Labeled at the α- amino position.
Cambridge Isotope Laboratories, Inc.	DL-Histidine (α-	98%[1]	≥ 98%	Labeled at the α- amino position. [1]
MedchemExpres s	DL-Histidine-15N	Not specified on product page; refer to data sheet and CoA. [2][3]	Not specified on product page; refer to data sheet and CoA. [2][3]	General 15N labeling, position not always specified on the main product page.

Experimental Protocols for Performance Evaluation

To independently verify the quality of **DL-Histidine-15N** from different sources, the following experimental protocols are recommended. These methods will allow for a direct comparison of chemical purity and isotopic enrichment.

Determination of Chemical Purity by High-Performance Liquid Chromatography (HPLC)

Objective: To quantify the percentage of DL-Histidine in the product and identify any chemical impurities.

Methodology:

 Standard Preparation: Prepare a stock solution of a certified DL-Histidine reference standard in a suitable solvent (e.g., 0.1 M HCl). Create a series of dilutions to generate a calibration curve.



- Sample Preparation: Accurately weigh and dissolve the **DL-Histidine-15N** from each commercial source in the same solvent to a known concentration.
- Chromatographic Conditions:
 - Column: A reverse-phase C18 column is commonly used for amino acid analysis.
 - Mobile Phase: A gradient of an aqueous buffer (e.g., sodium phosphate) and an organic solvent (e.g., acetonitrile or methanol) is typically employed.
 - Detection: UV detection at approximately 210 nm.
- Analysis: Inject the prepared standards and samples. The purity of the **DL-Histidine-15N** is calculated by comparing the peak area of the analyte to the total area of all observed peaks.
 The concentration can be quantified using the calibration curve.

Determination of Isotopic Enrichment by Mass Spectrometry (MS)

Objective: To determine the atom percent of 15N in the **DL-Histidine-15N** sample.

Methodology:

- Sample Preparation: Prepare a dilute solution of the **DL-Histidine-15N** from each supplier in a solvent compatible with the mass spectrometer's ionization source (e.g., 50% acetonitrile in water with 0.1% formic acid for electrospray ionization).
- Instrumentation: A high-resolution mass spectrometer (e.g., Orbitrap or TOF) is recommended for accurate mass determination.
- Data Acquisition: Infuse the sample directly or use LC-MS. Acquire the mass spectrum in the region of the expected molecular ions for both unlabeled (14N) and labeled (15N) DL-Histidine. The protonated molecular ion [M+H]+ for 14N-DL-Histidine is approximately 156.07 g/mol, and for 15N-DL-Histidine (labeled at one nitrogen) is approximately 157.07 g/mol.
- Data Analysis: The isotopic enrichment is calculated from the relative intensities of the ion peaks corresponding to the 15N-labeled and 14N-unlabeled DL-Histidine.



Atom % 15N = [Intensity of 15N peak / (Intensity of 15N peak + Intensity of 14N peak)] x
 100

Structural Confirmation and Purity by Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To confirm the chemical structure of DL-Histidine and the position of the 15N label, as well as to assess for impurities.

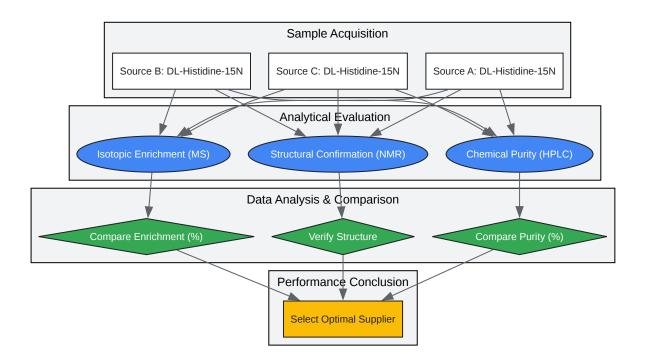
Methodology:

- Sample Preparation: Dissolve a sufficient amount of the DL-Histidine-15N from each source in a deuterated solvent (e.g., D₂O with a pH adjustment).
- NMR Experiments:
 - ¹H NMR: To confirm the overall chemical structure and detect proton-bearing impurities.
 - ¹³C NMR: To further confirm the carbon skeleton of the molecule.
 - ¹⁵N NMR: A direct 15N NMR experiment or, more commonly, a ¹H-¹⁵N HSQC (Heteronuclear Single Quantum Coherence) experiment can be used to confirm the presence and location of the 15N label. For α-amino labeled histidine, a correlation will be observed between the α-proton and the 15N-labeled nitrogen.
- Data Analysis: Compare the obtained spectra with reference spectra for histidine. The presence of unexpected signals in the ¹H or ¹³C spectra may indicate impurities. The ¹H-¹⁵N HSQC will confirm the specific site of isotopic labeling.

Visualizing the Evaluation Workflow

The following diagram illustrates the logical workflow for a comprehensive evaluation of **DL-Histidine-15N** from different commercial sources.





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Caption: Workflow for evaluating commercial **DL-Histidine-15N**.

Conclusion

The selection of a suitable commercial source for **DL-Histidine-15N** should be based on a thorough evaluation of its chemical purity and isotopic enrichment. While suppliers provide specifications, independent verification using standardized methods such as HPLC, Mass Spectrometry, and NMR is crucial for ensuring data quality in sensitive research applications. By following the protocols outlined in this guide, researchers can make an informed decision and select the product that best meets the requirements of their experimental work.

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References

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